![molecular formula C21H13ClF3N7O2 B2711019 3-(2-chlorobenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1105238-71-8](/img/structure/B2711019.png)
3-(2-chlorobenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a chlorobenzyl group , a trifluoromethylphenyl group , an oxadiazole ring , and a triazolopyrimidinone ring . These groups are known to have significant roles in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with trifluoromethyl groups often involve trifluoromethylation of carbon-centered radical intermediates . Additionally, the activation of the C–F bond in organic synthesis is a common approach in the synthesis of diverse fluorinated compounds .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research in the synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives and their structural analysis has been a significant area of interest. For example, Nagaraju et al. (2013) detailed the synthesis of novel derivatives through a multi-step reaction sequence, highlighting the versatility of these compounds in chemical synthesis and the importance of structural elucidation techniques like IR, NMR, and mass spectrometry in confirming compound identities (Nagaraju et al., 2013).
Antimicrobial and Antitumor Activities
Compounds bearing the triazolopyrimidine moiety have been evaluated for their antimicrobial properties. Abu‐Hashem and Gouda (2017) utilized a key intermediate to synthesize novel compounds that showed promising antimicrobial activities, demonstrating the potential of these compounds in addressing bacterial infections (Abu‐Hashem & Gouda, 2017).
Anti-Inflammatory and Anticancer Properties
The exploration of triazolopyrimidines and related compounds for their anti-inflammatory and anticancer properties has been a productive area of research. Medwid et al. (1990) synthesized triazolopyrimidines as potential antiasthma agents, highlighting the diverse therapeutic applications of these compounds (Medwid et al., 1990).
Biological Evaluation of Novel Derivatives
Further, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, demonstrating the potential of these compounds in cancer therapy and inflammation reduction (Rahmouni et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N7O2/c22-15-7-2-1-4-13(15)9-32-19-17(28-30-32)20(33)31(11-26-19)10-16-27-18(29-34-16)12-5-3-6-14(8-12)21(23,24)25/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCBHXCIUWLXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.